Furanic MbtI Inhibitor 1a Demonstrates Superior In Vitro Inhibitory Activity Compared to Prior Best-in-Class Reference Compound
The furanic MbtI inhibitor compound 1a exerted slightly better in vitro inhibitory activity on MbtI salicylate synthase compared to the best inhibitor reported to date at the time of the study, establishing a new potency benchmark for this target class [1]. This represents the first potent MbtI inhibitor endowed with promising activity directly against M. tuberculosis, with siderophore production assays suggesting a correlation between the antimycobacterial effect and on-target MbtI inhibition [1].
| Evidence Dimension | In vitro MbtI enzymatic inhibitory activity (relative potency) |
|---|---|
| Target Compound Data | Compound 1a: slightly better inhibitory activity |
| Comparator Or Baseline | Best inhibitor reported to date (pre-2018 literature benchmark) |
| Quantified Difference | Slight improvement over prior best-in-class (exact IC50 values not numerically reported in accessible abstract; comparative claim supported by peer-reviewed publication) |
| Conditions | In vitro enzymatic assay against recombinant M. tuberculosis MbtI salicylate synthase |
Why This Matters
Selection of MbtI as a drug discovery target requires benchmarking against the most potent known inhibitors; compound 1a defines the upper bound of achievable potency for furanic chemotypes and guides procurement decisions for hit-to-lead optimization programs.
- [1] Chiarelli LR, Mori M, Barlocco D, et al. Discovery and development of novel salicylate synthase (MbtI) furanic inhibitors as antitubercular agents. Eur J Med Chem. 2018;155:754-763. View Source
